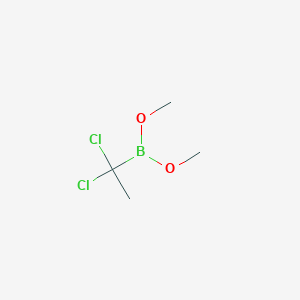
5-(3-Aminophenyl)pent-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)pent-4-yn-1-ol: is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentyn-1-ol chain. This compound is of significant interest in organic chemistry due to its unique structure, which combines an alkyne, an alcohol, and an aromatic amine. These functional groups make it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)pent-4-yn-1-ol typically involves a multi-step process starting from commercially available precursors. One common method involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved by reacting an appropriate halide with a terminal alkyne in the presence of a strong base such as sodium amide.
Amination: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine is introduced to the aromatic ring.
Hydroxylation: Finally, the hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 5-(3-Aminophenyl)pent-4-yn-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Halides, Nucleophiles
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alkenes, Alkanes
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-Aminophenyl)pent-4-yn-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its functional groups can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(3-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne and hydroxyl groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Pentyn-1-ol: Similar structure but lacks the aromatic amine group.
3-Aminophenylacetylene: Contains the aromatic amine and alkyne but lacks the hydroxyl group.
Phenylpropargylamine: Contains the aromatic amine and alkyne but with a different carbon chain length.
Uniqueness: 5-(3-Aminophenyl)pent-4-yn-1-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the amino, alkyne, and hydroxyl groups in a single molecule provides versatility that is not commonly found in similar compounds.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-(3-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1,3,8,12H2 |
InChI-Schlüssel |
DNIJLAFTFLRVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C#CCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B8575085.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]acetamide](/img/structure/B8575089.png)
![Furo[3,2-c]pyridin-7-ol](/img/structure/B8575094.png)


![4-Iodobenzo[b]thiophene](/img/structure/B8575114.png)




![3-Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8575139.png)

